Unique NCO Reactivity Differential Enabled by Ortho-Substitution
The ortho-methyl group on the aromatic ring of 3-((2-isocyanatocyclohexyl)methyl)-o-tolyl isocyanate significantly modulates the reactivity of the adjacent NCO group relative to a secondary aliphatic cyclohexyl isocyanate. This creates a reactivity ratio fundamentally different from commercial diisocyanates. For example, in 2,4-TDI, the reactivity ratio (k_ortho/k_para) in amine-catalyzed butanol addition is approximately 11.9 [1]. In contrast, the o-tolyl isocyanate moiety, when compared to a phenyl isocyanate benchmark (relative reactivity = 1.0), exhibits a modified reactivity of approximately 3.4, while p-tolyl isocyanate exhibits a reactivity of 3.1 [1]. By coupling this uniquely hindered aromatic group with a slower-reacting cyclohexyl isocyanate, the compound achieves a tailored, wide reactivity gap not available in TDI (both aromatic), IPDI (primary/secondary aliphatic), or H12MDI (identical aliphatic groups) [2].
| Evidence Dimension | Relative Reactivity of Isocyanate Groups (vs. Phenyl Isocyanate benchmark = 1.0) |
|---|---|
| Target Compound Data | Inferred reactivity gap: o-tolyl NCO ≈ 3.4 (aromatic, sterically hindered) vs. cyclohexyl NCO (aliphatic secondary, less reactive) [1]. |
| Comparator Or Baseline | Monofunctional models: Phenyl isocyanate (1.0), p-Tolyl isocyanate (3.1), o-Tolyl isocyanate (3.4). Diisocyanate comparators: 2,4-TDI (k1/k2 = 11.9), H12MDI (k1/k2 ≈ 3) [1][2]. |
| Quantified Difference | The o-tolyl NCO group's high reactivity (≈3.4× phenyl isocyanate) combined with steric hindrance creates a uniquely modulated, non-degenerate reactivity pair distinct from the symmetric or conventional asymmetric diisocyanates. |
| Conditions | Triethylamine-catalyzed reaction with 1-butanol in toluene (model system for urethane formation kinetics). |
Why This Matters
This engineered reactivity gap enables sequential, chemoselective polyaddition, allowing precise control over polymer sequence and crosslink distribution, which is critical for advanced elastomers and coatings with tailored thermomechanical properties.
- [1] Burkus, J., & Eckert, C. F. (1958). The Kinetics of the Triethylamine-catalyzed Reaction of Diisocyanates with 1-Butanol in Toluene. Journal of the American Chemical Society, 80(22), 5948–5950. View Source
- [2] NSTL Backtrack Data Service Platform. Abstract: Reaction kinetics of dicyclohexylmethane-4,4'-dilsocyanate (H12MDI). The reactivity ratio (k1/k2) is found to be on the order of 3. View Source
